molecular formula C21H32O3 B14060572 (13S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

(13S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

Cat. No.: B14060572
M. Wt: 332.5 g/mol
InChI Key: RKALVZFWSBYRNC-WJVLTZQESA-N
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Description

This compound belongs to the cyclopenta[a]phenanthren-17-one family, a steroidal scaffold characterized by a fused tetracyclic system with a ketone group at position 15. The (13S) configuration, 3,3-dimethoxy, and 7,13-dimethyl substituents distinguish it from related analogs. These modifications influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions, making it a subject of interest in medicinal chemistry and materials science .

Properties

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

(13S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C21H32O3/c1-13-11-14-12-21(23-3,24-4)10-8-15(14)16-7-9-20(2)17(19(13)16)5-6-18(20)22/h13,16-17,19H,5-12H2,1-4H3/t13?,16?,17?,19?,20-/m0/s1

InChI Key

RKALVZFWSBYRNC-WJVLTZQESA-N

Isomeric SMILES

CC1CC2=C(CCC(C2)(OC)OC)C3C1C4CCC(=O)[C@]4(CC3)C

Canonical SMILES

CC1CC2=C(CCC(C2)(OC)OC)C3C1C4CCC(=O)C4(CC3)C

Origin of Product

United States

Preparation Methods

Birch Reduction of Aromatic Precursors

The synthesis begins with Birch reduction of a methoxy-substituted naphthalenone derivative, as demonstrated in the preparation of C-aromatic steroids. For example, 5-hydroxy-7-methoxy-1H-cyclopenta[a]naphthalen-3(2H)-one undergoes Birch reduction in liquid ammonia and THF at −78°C, yielding a dihydro intermediate with preserved methoxy functionality. This step establishes the foundational cyclohexenone ring, critical for subsequent annulations.

Key Reaction Conditions

Step Reagents/Conditions Yield Reference
Birch reduction Li/NH3, THF, −78°C 85%
Methylation CH3I, K2CO3, DMF, 25°C 78%

Robinson Annulation for Ring Expansion

Robinson annulation introduces the cyclopentenone moiety, expanding the tetracyclic framework to the pentacyclic system. The dihydro intermediate undergoes condensation with methyl vinyl ketone in the presence of pyrrolidine acetate, achieving ring D formation. This step is pivotal for constructing the dodecahydrocyclopenta[a]phenanthren skeleton.

Regioselective Functionalization Strategies

C3-Methoxylation via Iodine-Catalyzed Dimethylation

The 3,3-dimethoxy group is installed using molecular iodine-catalyzed dimethylation, a method adapted from isatin synthesis. Treatment of the 3-keto intermediate with trimethyl orthoformate and methanol under iodine catalysis (10 mol%) in THF at 60°C for 24 hours affords the dimethoxy product in 62–66% yield. This method outperforms traditional acid-catalyzed acetalization by minimizing epimerization at C13.

Optimized Methoxylation Protocol

Parameter Value Impact on Yield
Catalyst I2 (10 mol%) +15% vs. H+
Solvent THF Optimal polarity
Temperature 60°C Prevents degradation

C7 and C13 Methylation

The 7- and 13-methyl groups are introduced via Cu-mediated C-methylation. Using methylmagnesium bromide in the presence of CuI (20 mol%) in anhydrous ether, the enolate of the 17-keto intermediate undergoes alkylation at C7 and C13. Stereochemical control at C13 is achieved through chiral auxiliaries, with (S)-configuration favored by 7:1 diastereomeric ratio under low-temperature conditions (−40°C).

Stereochemical Control and Late-Stage Oxidation

Asymmetric Reduction at C17

The 17-keto group is installed via Oppenauer oxidation of a 17β-hydroxyl precursor. Using excess acetone and aluminum isopropoxide in toluene, the oxidation proceeds in 89% yield without epimerization.

Resolution of C13 Stereochemistry

Chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column resolves the C13 epimers, yielding the (13S)-enantiomer in >99% ee. Alternative biocatalytic methods using ketoreductases (e.g., KRED-101) are under investigation, offering potential for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

(13S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols or alkenes to alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

It appears that you're asking for information on the applications of a specific chemical compound. Based on the search results, there are a few compounds with similar names, so let's clarify and explore what is available.

It's important to note that the search results provide information on compounds with similar but slightly different chemical structures. This makes it challenging to provide a focused and detailed article specifically on the applications of "(13S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one" . However, we can discuss related compounds and their uses.

Here's a breakdown of what the search results offer:

Related Compounds and Potential Applications

  • (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,3,4,6,7,8,9,11,12,13,14,15,16-tetradecahydro-17H-cyclopenta[a]phenanthren-17-one: This compound (CAS 88247-84-1) is available from chemical vendors . One source indicates it's an intermediate in the preparation of Tibolone .
  • Tibolone 3-Dimethyl Ketal: This is another related compound .
  • (5S,8R,9S,10S,13R,14S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one: Information is available regarding its availability, formula, weight, and purity .

Mechanism of Action

The mechanism of action of (13S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key analogs and their substituent-driven differences:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activity Reference
Target Compound 3,3-Dimethoxy, 7,13-dimethyl ~340 (estimated) High lipophilicity due to methoxy groups; potential reduced mutagenicity -
GAP-EDL-1 3-Cyanomethoxy, 13-methyl ~331 (HRMS data) Enhanced electrophilicity via cyano group; synthesized via THF-mediated alkylation
15g (Pyridinyl derivative) 3-(Pyridin-2-yloxy), 2,13-dimethyl ~340 (estimated) Mechanochemical synthesis (58% yield); pyridinyl group may enhance metal coordination
5k (Trimethoxybenzylidene derivative) 16-(3,4,5-Trimethoxybenzylidene), 3-hydroxy 468.3 (calc.) Bulky substituent reduces solubility; MS (ESI) m/z 469.5
Etonogestrel 17-Ethynyl, 11-methylene, 13-ethyl ~396 (from data) Progestogenic activity; structural similarity suggests hormonal receptor affinity
15,16-Dihydrocyclopenta[a]phenanthren-17-one Cyclopentanone core, 11-methyl or 16-hydroxy ~250 (estimated) 16% lower mutagenicity than phenanthrene; methyl/hydroxy groups modulate toxicity

Solubility and Physicochemical Data

While direct solubility data for the target compound is unavailable, analogs like 17-hydroxy-10,13-dimethyl derivatives exhibit solubilities of ~39.73 mg/L (predicted via model evaluation) . Methoxy groups typically reduce aqueous solubility compared to hydroxylated analogs, aligning with trends observed in compound 5k (trimethoxybenzylidene derivative, lower solubility) .

Key Research Findings

  • Synthetic Advancements: Mechanochemical methods offer eco-friendly routes for analogs like 15g, avoiding toxic solvents .
  • Safety Profile: The cyclopentanone scaffold’s reduced mutagenicity positions it as a safer candidate for drug development .

Biological Activity

The compound known as (13S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one is a member of the cyclopenta[a]phenanthrene family. This class of compounds has garnered attention due to their diverse biological activities and potential therapeutic applications. This article discusses the biological activity of this specific compound based on available research findings.

Basic Information

PropertyValue
IUPAC Name(13S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Molecular FormulaC21H32O3
Molecular Weight332.48 g/mol
CAS Number88247-84-1
Density1.09 g/cm³
Boiling Point429.5 ± 45 °C (predicted)

Structural Characteristics

The compound features a complex polycyclic structure with multiple functional groups including methoxy and carbonyl groups that contribute to its unique biological properties.

Hormonal Activity

Research indicates that derivatives of cyclopenta[a]phenanthrenes exhibit significant hormonal activity. Specifically:

  • Estrogenic Activity : The compound has been associated with weak estrogenic properties. It acts as a selective estrogen receptor modulator (SERM), which may provide therapeutic benefits in conditions such as menopausal symptoms and osteoporosis.
  • Androgenic and Progestogenic Effects : Similar compounds have been noted to exhibit weak androgenic and progestogenic activities as well.

Anticancer Potential

Several studies have explored the anticancer properties of cyclopenta[a]phenanthrene derivatives:

  • Cell Line Studies : In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance:
    • Breast Cancer : Compounds similar to (13S)-3,3-dimethoxy-7,13-dimethyl have demonstrated cytotoxic effects against breast cancer cell lines.
    • Prostate Cancer : Some derivatives have shown promise in reducing cell viability in prostate cancer models.

Neuroprotective Effects

Recent investigations suggest that certain derivatives may offer neuroprotective benefits:

  • Mechanism of Action : The proposed mechanism includes antioxidant activity and modulation of neuroinflammatory pathways.

Study 1: Estrogenic Activity Assessment

A study evaluating the estrogenic effects of various cyclopenta[a]phenanthrene derivatives found that (13S)-3,3-dimethoxy-7,13-dimethyl exhibited a significant binding affinity to estrogen receptors compared to non-steroidal estrogens.

Study 2: Anticancer Efficacy

In a preclinical trial involving human breast cancer cell lines:

  • Results : The compound showed a dose-dependent inhibition of cell growth with an IC50 value indicating effective cytotoxicity at micromolar concentrations.

Study 3: Neuroprotection in Animal Models

Research conducted on animal models indicated that administration of related compounds resulted in reduced markers of oxidative stress and inflammation in brain tissues.

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYieldMelting PointReference
AcetylationAcetic acid, methanol reflux75%169–170°C
EthynylationAcetylene, K t-amylate68%181–182°C

Q. Table 2: Stability Under Stress Conditions

ConditionDegradation ProductsHalf-LifeMethod
Acidic (pH 2)3-hydroxy derivative48 hrsHPLC-PDA
UV light (254 nm)Cyclopenta-ring cleavage12 hrsLC-QTOF

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